- Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2, Journal of the American Chemical Society, 2010, 132(19), 6827-6833
Cas no 939-90-2 (trans-2-phenylcyclopropane-1-carboxylic acid)
trans-2-phenylcyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- Cyclopropanecarboxylicacid, 2-phenyl-, (1R,2R)-rel-
- rac trans-2-Phenylcyclopropanecarboxylic Acid
- trans-2-Phenyl-1-cyclopropanecarboxylic Acid
- 2-Phenylcyclopropanecarboxylic acid
- RAC TRANS-2-PHENYLCYCLOPROPANECARBOXYLIC ACID,OFF-WHITE SOLID
- trans-2-Phenylcyclopropane-1-carboxylic acid
- trans-2-Phenylcyclopropanecarboxylic acid
- (1R,2R)-2-phenylcyclopropanecarboxylic acid
- (1R,2R)-2-phenylcyclopropane-1-carboxylic acid
- Cyclopropanecarboxylic acid, 2-phenyl-, (1R,2R)-rel-
- trans-(+/-)-2-phenyl-1-cyclopropanecarboxylic acid
- PubChem22341
- AHDDRJBFJBDEPW-DTWKUNHWSA-N
- Cyclopropanecarboxylic acid, 2-phenyl-, trans- (8CI)
- rel-(1R,2R)-2-Phenylcyclopropanecarboxylic acid (ACI)
- (±)-trans-2-Phenyl-1-cyclopropanecarboxylic acid
- NSC 40846
- NSC-40846
- Cyclopropanecarboxylic acid, 2-phenyl-
- W13292
- NSC40846
- P0750
- (-)-trans-2-Phenyl-1-cyclopropanecarboxylic acid
- (1R,2R)-2-Phenylcyclopropanecarboxylicacid
- AJY6BGY81V
- trans-(+/-)-2-Phenyl-cyclopropanecarboxylic Acid
- Q27149084
- MFCD00001292
- 939-90-2
- Cyclopropanecarboxylic acid, 2-phenyl-, (1R,2R)-
- EN300-244787
- (1R,2R)-rel-2-Phenyl-cyclopropanecarboxylic Acid; (+/-)-trans-2-Phenyl-1-cyclopropanecarboxylic Acid; NSC 40846;
- Cyclopropanecarboxylicacid,2-phenyl-,(1R,2R)-rel-
- AKOS015856021
- EN300-206766
- 3471-10-1
- Trans-2-phenylcyclopropane carboxylic acid
- Trans-2-Phenylcyclopropancarboxylic acid
- (1R,2R)-2-phenyl-cyclopropanecarboxylic acid
- CS-0058721
- racemic trans-2-phenyl-cyclopropane carboxylic acid
- Z2235584851
- (1R)-2
- (+/-)-TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID
- 2-PhCPCOOH
- rel-((1R,2R)-2-Phenylcyclopropanecarboxylic acid)
- SCHEMBL323824
- trans-2-Phenylcyclopropane-1-carboxylic acid, 95%
- DB-335839
- UNII-AJY6BGY81V
- trans-2-phenylcyclopropylcarboxylic acid
- trans-(-)-2-Phenyl-cyclopropanecarboxylic Acid
- BP-12541
- A-Phenylcyclopropane-1
- 2-Phenyl-1-cyclopropanecarboxylic acid, trans-(-)-
- EINECS 213-366-3
- trans-2-phenyl-cyclopropanecarboxylic acid
- MFCD15147098
- 7696C9G4PM
- UNII-7696C9G4PM
- DTXSID301272871
- DS-9427
- trans-2-phenyl -cyclopropanecarboxylic acid
- (1R, 2R)-2-phenyl-cyclopropane carboxylic acid
- (1R,2R)-2-(phenyl)-cyclopropanecarboxylic acid
- (1R-trans)-2-Phenylcyclopropanecarboxylic acid
- (1R,2R)-2-phenyl-cyclopropane carboxylic acid
- CHEBI:79920
- 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, TRANS-(+/-)-
- A-carboxylic acid
- 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-trans)-
- rac-(1R,2R)-2-phenylcyclopropane-1-carboxylic acid
- trans-2-phenylcyclopropane-1-carboxylic acid
-
- MDL: MFCD00001292
- Inchi: 1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m0/s1
- InChI Key: AHDDRJBFJBDEPW-DTWKUNHWSA-N
- SMILES: C([C@@H]1C[C@H]1C1C=CC=CC=1)(=O)O
Computed Properties
- Exact Mass: 162.06800
- Monoisotopic Mass: 162.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: Not determined
- Density: 1.0613 (rough estimate)
- Melting Point: 86.0 to 91.0 deg-C
- Boiling Point: 317.1℃ at 760 mmHg
- Flash Point: 144.3 °C
- Refractive Index: 1.5782 (estimate)
- PSA: 37.30000
- LogP: 1.87470
- Solubility: Not determined
trans-2-phenylcyclopropane-1-carboxylic acid Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
-
Hazardous Material Identification:
trans-2-phenylcyclopropane-1-carboxylic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
trans-2-phenylcyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019108575-25g |
trans-2-Phenylcyclopropanecarboxylic acid |
939-90-2 | 97% | 25g |
$227.25 | 2023-08-31 | |
| Alichem | A019108575-100g |
trans-2-Phenylcyclopropanecarboxylic acid |
939-90-2 | 97% | 100g |
$686.80 | 2023-08-31 | |
| Chemenu | CM202203-25g |
trans-2-Phenyl-1-cyclopropanecarboxylic acid |
939-90-2 | 95+% | 25g |
$210 | 2021-08-04 | |
| Chemenu | CM202203-100g |
trans-2-Phenyl-1-cyclopropanecarboxylic acid |
939-90-2 | 95+% | 100g |
$636 | 2021-08-04 | |
| Apollo Scientific | OR59934-5g |
trans-2-Phenylcyclopropane-1-carboxylic acid |
939-90-2 | 98% | 5g |
£18.00 | 2025-03-21 | |
| Apollo Scientific | OR59934-25g |
trans-2-Phenylcyclopropane-1-carboxylic acid |
939-90-2 | 98% | 25g |
£81.00 | 2025-02-20 | |
| ChemScence | CS-W008367-5g |
rel-((1R,2R)-2-Phenylcyclopropanecarboxylic acid) |
939-90-2 | 98.28% | 5g |
$39.0 | 2022-04-26 | |
| ChemScence | CS-W008367-10g |
rel-((1R,2R)-2-Phenylcyclopropanecarboxylic acid) |
939-90-2 | 98.28% | 10g |
$77.0 | 2022-04-26 | |
| ChemScence | CS-W008367-25g |
rel-((1R,2R)-2-Phenylcyclopropanecarboxylic acid) |
939-90-2 | 98.28% | 25g |
$181.0 | 2022-04-26 | |
| ChemScence | CS-W008367-100g |
rel-((1R,2R)-2-Phenylcyclopropanecarboxylic acid) |
939-90-2 | 98.28% | 100g |
$577.0 | 2022-04-26 |
trans-2-phenylcyclopropane-1-carboxylic acid Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine: Identification of Drugs with Antidepressant-Like Action, Journal of Medicinal Chemistry, 2009, 52(7), 1885-1902
Production Method 3
Production Method 4
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
- Synthesis and in vitro evaluation of novel N-cycloalkylcarbamates as potential cholinesterase inhibitors, Monatshefte fuer Chemie, 2017, 148(12), 2143-2153
Production Method 5
1.2 Reagents: Potassium carbonate Solvents: Methanol ; reflux
- Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1, PLoS One, 2017, 12(2),
Production Method 6
- Substitution of carboxyl group by bromine in phenylcyclopropanecarboxylic acids, Zhurnal Organicheskoi Khimii, 1980, 16(10), 2086-91
Production Method 7
- Ketyl-Type Radicals from Cyclic and Acyclic Esters are Stabilized by SmI2(H2O)n: The Role of SmI2(H2O)n in Post-Electron Transfer Steps, Journal of the American Chemical Society, 2014, 136(23), 8459-8466
Production Method 8
- Reaction of esters of 2-arylcyclopropanecarboxylic acids with nitrous acid. Synthesis of aryl-substituted 3-ethoxycarbonyl-4,5-dihydroisoxazoles and 3-ethoxycarbonylisoxazoles, Chemistry of Heterocyclic Compounds (New York, 2009, 45(5), 595-605
Production Method 9
Production Method 10
1.2 Solvents: Tetrahydrofuran ; 4 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 min, rt
- The synergistic effect of copper chromite spinel nanoparticles (CuCr2O4) and basic ionic liquid on the synthesis of cyclopropanecarboxylic acids, Research on Chemical Intermediates, 2016, 42(12), 7963-7975
Production Method 11
Production Method 12
1.2 Reagents: Hydrochloric acid , Oxygen Solvents: Water ; rt
- The first cyclopropanation reaction of unmasked α,β-unsaturated carboxylic acids: Direct and complete stereospecific synthesis of cyclopropanecarboxylic acids promoted by Sm/CHI3, Organic Letters, 2007, 9(14), 2685-2688
Production Method 13
Production Method 14
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors, Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31, 173-179
Production Method 15
- Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof, European Patent Organization, , ,
Production Method 16
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
- Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent, Journal of Medicinal Chemistry, 2016, 59(4), 1501-1517
Production Method 17
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Preparation of arylcyclopropylalkylamines as 5-HT2C receptor agonists useful as anorectic agents., World Intellectual Property Organization, , ,
Production Method 18
Production Method 19
- Cyclopropane derivatives through charge-directed conjugate addition reactions of unsaturated acylphosphoranes, Journal of Organic Chemistry, 1986, 51(5), 758-60
Production Method 20
trans-2-phenylcyclopropane-1-carboxylic acid Raw materials
- Trimethylsulfoxonium iodide
- 2-phenylcyclopropane-1-carboxylic acid
- Ethyl cinnamate
- trans-Cinnamic acid
- ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate
- Benzene, [(1R,2R)-2-bromocyclopropyl]-, rel-
- Cyclopropanepropanoic acid, β-oxo-2-phenyl-α-(triphenylphosphoranylidene)-, ethyl ester, trans- (9CI)
- (2S)-ethyl 2-phenylcyclopropanecarboxylate
- rel-1-Methylethyl (1R,2R)-2-phenylcyclopropanecarboxylate
- Cyclopropanecarboxylic acid, 2-phenyl-, ethyl ester, (1R,2S)-
- Cyclopropanecarboxylic acid, 2-phenyl-, ethyl ester, (1S,2R)-
- Ethyl trans-2-phenylcyclopropanecarboxylate
trans-2-phenylcyclopropane-1-carboxylic acid Preparation Products
trans-2-phenylcyclopropane-1-carboxylic acid Suppliers
trans-2-phenylcyclopropane-1-carboxylic acid Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on trans-2-phenylcyclopropane-1-carboxylic acid
trans-2-phenylcyclopropane-1-carboxylic acid (CAS No. 939-90-2): An Overview of Its Structure, Properties, and Applications
trans-2-phenylcyclopropane-1-carboxylic acid (CAS No. 939-90-2) is a unique organic compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound, also known as trans-cinnamic acid or trans-PCA, is characterized by its distinctive cyclopropane ring and phenyl group, which confer it with a range of interesting properties and potential applications.
The molecular formula of trans-2-phenylcyclopropane-1-carboxylic acid is C10H10O2, and its molecular weight is approximately 162.18 g/mol. The compound exists as a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. Its melting point is around 135°C, and it has a characteristic odor.
The structural uniqueness of trans-2-phenylcyclopropane-1-carboxylic acid lies in the presence of the cyclopropane ring, which is a three-membered cyclic alkane. This ring is highly strained due to the high angle strain between the carbon atoms, making it more reactive compared to larger cyclic alkanes. The phenyl group attached to the cyclopropane ring further enhances its reactivity and stability, making it an attractive molecule for various chemical reactions.
In recent years, trans-2-phenylcyclopropane-1-carboxylic acid has been extensively studied for its potential applications in pharmaceuticals and materials science. One of the key areas of interest is its use as an intermediate in the synthesis of various pharmaceutical compounds. The cyclopropane ring can be readily functionalized through various chemical transformations, making it a versatile building block for the synthesis of complex molecules.
A notable application of trans-2-phenylcyclopropane-1-carboxylic acid is in the development of anti-inflammatory drugs. Research has shown that derivatives of this compound exhibit potent anti-inflammatory properties, making them promising candidates for the treatment of inflammatory diseases such as arthritis and asthma. For example, a recent study published in the Journal of Medicinal Chemistry reported that a derivative of trans-2-phenylcyclopropane-1-carboxylic acid demonstrated significant anti-inflammatory activity in both in vitro and in vivo models.
Beyond pharmaceuticals, trans-2-phenylcyclopropane-1-carboxylic acid has also found applications in materials science. Its unique structure makes it suitable for use as a monomer in the synthesis of polymers with specific properties. For instance, researchers at the University of California have developed a series of polymers derived from trans-2-phenylcyclopropane-1-carboxylic acid that exhibit excellent thermal stability and mechanical strength. These polymers have potential applications in areas such as electronics, coatings, and adhesives.
The synthesis of trans-2-phenylcyclopropane-1-carboxylic acid can be achieved through several methods, including cycloaddition reactions and catalytic hydrogenation. One common synthetic route involves the reaction of styrene with carbon dioxide under high pressure to form the corresponding carboxylic acid derivative. This method is highly efficient and scalable, making it suitable for industrial production.
In addition to its synthetic utility, trans-2-phenylcyclopropane-1-carboxylic acid has been studied for its environmental impact. Research has shown that this compound is biodegradable under aerobic conditions and does not accumulate in the environment. This makes it an environmentally friendly alternative to other organic compounds that may pose environmental risks.
The safety profile of trans-2-phenylcyclopropane-1-carboxylic acid has also been extensively evaluated. Studies have shown that it is generally considered safe for use in laboratory settings when proper handling procedures are followed. However, like many organic compounds, it should be handled with care to avoid inhalation or skin contact.
In conclusion, trans-2-phenylcyclopropane-1-carboxylic acid (CAS No. 939-90-2) is a versatile compound with a wide range of applications in pharmaceuticals, materials science, and other fields. Its unique structural features make it an attractive molecule for chemical synthesis and functionalization. As research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in various industries.
939-90-2 (trans-2-phenylcyclopropane-1-carboxylic acid) Related Products
- 5685-38-1(2-phenylcyclopropane-1-carboxylic acid)
- 939-89-9(cis-2-phenylcyclopropane-1-carboxylic acid)
- 23020-15-7((1S,2S)-2-phenylcyclopropane-1-carboxylic acid)
- 787620-71-7(Cyclopropanecarboxylic acid, 2,3-diphenyl-, (2R,3R)-)
- 389625-82-5(Cyclopropaneacetic acid, 2-carboxy-3-phenyl-, (1R,2R,3R)-rel-)
- 3471-10-1((1R,2R)-2-phenylcyclopropane-1-carboxylic acid)
- 869941-94-6(2-(4-methylphenyl)cyclopropanecarboxylic Acid)
- 107077-95-2(rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid)
- 389625-80-3(Cyclopropanecarboxylic acid, 2-(hydroxymethyl)-3-phenyl-,(1R,2S,3S)-rel-)
- 48126-51-8((1R,2S)-2-phenylcyclopropane-1-carboxylic acid)